Cas no 1353983-64-8 (4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester)

4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- 4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
- 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)(cyclopropyl)amino)acetic acid
- AM94639
- 4-(carboxymethylcyclopropylamino)piperidine-1-carboxylic acid tert-butyl ester
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- インチ: 1S/C15H26N2O4/c1-15(2,3)21-14(20)16-8-6-12(7-9-16)17(10-13(18)19)11-4-5-11/h11-12H,4-10H2,1-3H3,(H,18,19)
- InChIKey: YFBQCOQMRYYSEM-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(CC1)N(CC(=O)O)C1CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 393
- トポロジー分子極性表面積: 70.1
4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 081363-500mg |
4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester |
1353983-64-8 | 500mg |
£755.00 | 2022-03-01 |
4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl esterに関する追加情報
Recent Advances in the Study of 4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353983-64-8)
The compound 4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353983-64-8) has recently gained significant attention in the field of chemical biology and medicinal chemistry. This piperidine derivative serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory diseases. Recent studies have focused on its role as a building block for the preparation of potent and selective modulators of key biological targets.
Structural analysis of this compound reveals its unique configuration, combining a piperidine core with cyclopropyl and carboxymethyl functional groups. The tert-butyl ester protection enhances its stability during synthetic processes while allowing for subsequent deprotection under mild conditions. Researchers have exploited these features to develop efficient synthetic routes for producing this intermediate in high yield and purity, as demonstrated in recent publications in the Journal of Medicinal Chemistry and Organic Process Research & Development.
Recent pharmacological investigations have utilized 1353983-64-8 as a precursor for developing novel sigma receptor ligands. A 2023 study published in Bioorganic & Medicinal Chemistry demonstrated its conversion into highly selective σ1 receptor agonists with potential applications in neuropathic pain management. The structural flexibility of this intermediate allows for systematic modifications that fine-tune receptor binding affinity and selectivity profiles.
In drug metabolism studies, the pharmacokinetic properties of derivatives synthesized from this compound have shown promising results. Research teams have reported improved blood-brain barrier penetration compared to earlier generation compounds, making this scaffold particularly valuable for CNS-targeted therapeutics. The presence of the cyclopropyl moiety appears to confer metabolic stability while maintaining favorable physicochemical properties.
The synthetic utility of 4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been further expanded through recent developments in catalytic asymmetric synthesis. Several research groups have reported innovative approaches to access enantiomerically pure forms of this intermediate, which is crucial for the development of chiral drugs. These advances address the growing demand for stereochemically defined building blocks in modern drug discovery programs.
Ongoing research continues to explore the potential of this compound in fragment-based drug discovery. Its well-defined three-dimensional structure and multiple functional groups make it an ideal fragment for targeting protein-protein interactions, particularly in the development of inhibitors for challenging biological targets. Recent computational studies have provided insights into its preferred binding conformations and potential interaction patterns with various biological macromolecules.
From a safety and scalability perspective, recent process chemistry optimizations have significantly improved the manufacturing route for this intermediate. Green chemistry principles have been successfully applied to reduce waste generation and improve atom economy in its production. These advancements ensure reliable supply of this important building block for both academic research and industrial drug development programs.
Future research directions for 1353983-64-8 and its derivatives include exploration of its applications in targeted protein degradation strategies and as a component of bifunctional molecules in PROTAC design. The compound's structural features position it as a valuable tool in these emerging therapeutic modalities, with several research groups already reporting preliminary success in these applications.
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